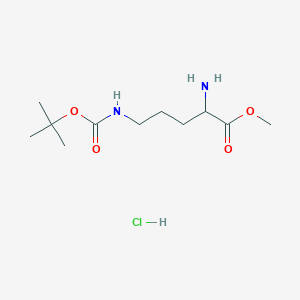
Ndelta-Boc-L-ornithine methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-ORN(BOC)-OME HCL, also known as N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis and as a protecting group for amino acids. The tert-butoxycarbonyl (BOC) group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride typically involves the protection of the amino group of L-ornithine with the tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting BOC-protected ornithine is then esterified with methanol to form the methyl ester. Finally, the hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid .
Industrial Production Methods
Industrial production of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, to yield the free amino group.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids are commonly used for deprotection of the BOC group.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for the hydrolysis of the methyl ester.
Major Products Formed
Deprotection: The major product formed is L-ornithine with a free amino group.
Ester Hydrolysis: The major product formed is N-tert-butoxycarbonyl-L-ornithine.
Wissenschaftliche Forschungsanwendungen
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme activity.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride involves the protection of the amino group by the BOC group. This prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. The methyl ester group can also be hydrolyzed to yield the corresponding carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with an additional methylene group in the side chain.
N-tert-butoxycarbonyl-L-arginine methyl ester hydrochloride: Similar to N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride, but with a guanidino group in the side chain.
Uniqueness
N-tert-butoxycarbonyl-L-ornithine methyl ester hydrochloride is unique due to its specific structure and the presence of the BOC protecting group. This allows for selective protection and deprotection of the amino group, making it a valuable reagent in peptide synthesis and other chemical reactions .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVFHJMWNCIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
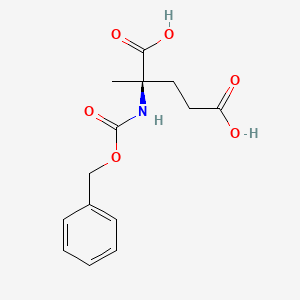
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
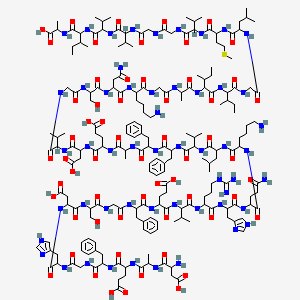
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
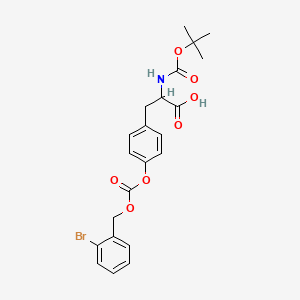
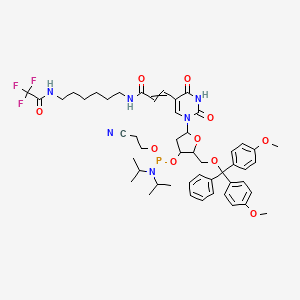

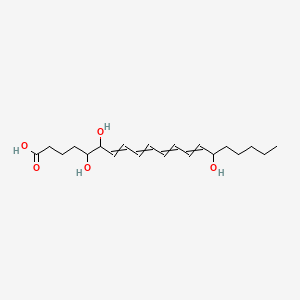
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
![N-(4-aminobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13392756.png)
![(+)-1,13-Bis[di(3,5-dimethylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B13392762.png)
![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)
